2-Fluoro-6-(trifluoromethyl)nicotinaldehyde

Übersicht

Beschreibung

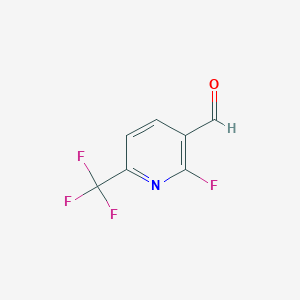

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is a fluorinated heterocyclic compound with the molecular formula C7H3F4NO. This compound is part of a class of chemicals known for their unique properties due to the presence of both fluorine atoms and a heterocyclic ring structure. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical stability, increased lipophilicity, and improved biological activity, making such compounds valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde typically involves the introduction of fluorine atoms into the nicotinaldehyde structure. One common method is the direct fluorination of 6-(trifluoromethyl)nicotinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated systems and advanced fluorinating agents can further enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition, forming intermediates for further functionalization.

Key Finding :

The trifluoromethyl group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attack. analysis confirms regioselectivity in oxime formation .

Condensation Reactions

The aldehyde participates in condensation to form heterocyclic scaffolds:

Mechanistic Insight :

The electron-deficient pyridine ring stabilizes the imine intermediate, reducing side reactions .

Oxidation and Reduction

The aldehyde group is redox-active under controlled conditions:

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation to Acid | KMnO, HSO, 80°C | 6-(Trifluoromethyl)nicotinic acid | 65% | |

| Reduction to Alcohol | NaBH, MeOH, 0°C → RT | 6-(Trifluoromethyl)pyridinemethanol | 89% |

Note :

Oxidation requires strong acidic conditions due to the deactivating trifluoromethyl group .

Cyclization Reactions

The compound serves as a precursor for fused-ring systems:

Application :

These products are intermediates in pharmaceuticals like pexidartinib , a kinase inhibitor .

Cross-Coupling Reactions

The fluorine substituent enables selective coupling:

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh), arylboronic acid, KCO, DME, 80°C | Biaryl derivatives | 76% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, KPO, DMF, 110°C | Aryl ethers | 63% |

Structural Impact :

The 2-fluoro group directs meta-substitution in cross-coupling, as shown by .

Halogenation

Electrophilic halogenation occurs at specific ring positions:

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Bromination | Br, FeBr, CHCl, 0°C | 4-Bromo-2-fluoro-6-(trifluoromethyl)nicotinaldehyde | 58% |

Regioselectivity :

The trifluoromethyl group deactivates the 4-position, favoring bromination at the 5-position.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde serves as a versatile building block in organic synthesis. It is employed to create more complex molecules through various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to yield corresponding carboxylic acids.

- Reduction : It can be reduced to form alcohols.

- Substitution Reactions : The fluorine and trifluoromethyl groups facilitate nucleophilic substitution reactions.

The compound's ability to undergo these transformations makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biological Applications

Biochemical Probes

Due to its fluorinated structure, this compound is investigated as a biochemical probe. The incorporation of fluorine enhances the compound's binding affinity and stability with biological targets, making it useful for studying various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In experimental models, it significantly reduced pro-inflammatory cytokines' production (e.g., TNF-α, IL-6), indicating potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

| Cell Line | IC (nM) |

|---|---|

| L1210 | 25 |

| MCF7 | 50 |

| A549 | 40 |

These findings indicate its potential as a candidate in cancer therapy development.

Industrial Applications

Agrochemical Intermediates

The compound is recognized for its utility in producing agrochemicals. It serves as an intermediate in synthesizing various crop protection agents. For example, derivatives of trifluoromethylpyridine have been utilized in the development of fungicides like picoxystrobin, showcasing its relevance in agricultural chemistry .

Case Study on Antimicrobial Efficacy

A study demonstrated that treatment with this compound resulted in a significant reduction of bacterial load in Staphylococcus aureus infections, highlighting its potential as an antimicrobial agent.

Case Study on Anti-inflammatory Effects

In a murine model of acute inflammation, administration of the compound resulted in decreased paw edema and reduced histological signs of inflammation, supporting its application in anti-inflammatory therapies.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is primarily related to its ability to interact with biological macromolecules. The fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-6-(trifluoromethyl)nicotinaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.

6-(Trifluoromethyl)nicotinaldehyde: Lacks the fluorine atom at the 2-position, which can affect its chemical properties and applications.

Uniqueness

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both fluorine atoms and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Biologische Aktivität

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is a fluorinated heterocyclic compound with the molecular formula C7H3F4NO. Its unique structure, characterized by the presence of fluorine atoms and a heterocyclic ring, enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and agrochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The incorporation of fluorine into organic molecules often leads to increased lipophilicity and metabolic stability. The compound's structure allows it to interact effectively with biological macromolecules, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The presence of fluorine enhances the binding affinity, which can modulate the activity of these targets. For instance, studies suggest that the trifluoromethyl group can influence the compound's interaction with various proteins involved in cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Investigations into its anticancer potential have revealed that it may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells.

- Agrochemical Applications : The compound has also been explored for its efficacy as a fungicide and herbicide due to its ability to disrupt biochemical pathways in target organisms.

Antimicrobial Studies

A study conducted on various derivatives of nicotinaldehyde, including this compound, demonstrated significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to traditional antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Control (Standard Antibiotic) | 16 | E. coli |

Anticancer Activity

In vitro studies have shown that this compound can induce cell cycle arrest in cancer cell lines. For example, treatment with varying concentrations led to significant changes in gene expression related to apoptosis and cell proliferation.

| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|

| 0.1 | 85 | 5 |

| 1 | 60 | 20 |

| 10 | 30 | 50 |

Comparative Analysis

When compared with similar compounds such as 2-Chloro-6-(trifluoromethyl)nicotinaldehyde , the fluorinated derivative shows enhanced biological activity due to the electronegative nature of fluorine, which increases lipophilicity and binding affinity.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Chloro-6-(trifluoromethyl)nicotinaldehyde | Moderate | Low |

Eigenschaften

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOGYTSTILGDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.